(Boc-aminooxy)acetic acid
Overview
Description
“(Boc-aminooxy)acetic acid” is used to introduce a hydroxylamine moiety into peptides. It reacts with an aldehyde to form an oxime . It has been used in the preparation of Boc-aminooxy tetra (ethylene glycol) .
Synthesis Analysis
The synthesis of aminooxy-peptide precursors is challenging due to the high reactivity of the aminooxy moiety. Strategies have been developed to overcome this problem, including orthogonally protected aminooxy acetic acid (Aoa) derivates compatible with Fmoc- and Boc-SPPS (Fmoc-Aoa, Boc-Aoa, Boc 2 -Aoa) .Molecular Structure Analysis
The molecular formula of “(Boc-aminooxy)acetic acid” is C7H13NO5 . The InChI Key is QBXODCKYUZNZCY-UHFFFAOYSA-N .Chemical Reactions Analysis
“(Boc-aminooxy)acetic acid” can be used to introduce a hydroxylamine functionality to N-terminal or side-chain amino groups. The use of this reagent may lead to double acylation of the hydroxylamine nitrogen .Physical And Chemical Properties Analysis
The molecular weight of “(Boc-aminooxy)acetic acid” is 191.18 g/mol . The melting point is approximately 115 °C .Scientific Research Applications
(Boc-aminooxy)acetic acid derivatives have been utilized in the synthesis of molecularly imprinted polymers for chromatographic separation applications (Ansell & Mosbach, 1997).
The compound has been pivotal in developing new techniques for solid-phase peptide synthesis (SPPS), especially in the efficient preparation of aminooxy-containing peptides (Foillard et al., 2008).
In the field of biochemistry, it has been used in the synthesis of peptides with high corticotropic activity, demonstrating its utility in creating complex biochemical structures (Schwyzer & Rittel, 1961).
Research in food chemistry has leveraged this compound for isolating and characterizing collagens from various biological sources, indicating its role in material characterization (Wang et al., 2008).
It's also been used in organic chemistry for preparing N-t-Butoxycarbonyl derivatives and their sulfur analogs, demonstrating its versatility in organic synthesis (Tarbell et al., 1972).
Its derivatives have found applications in the synthesis of nucleoside aminooxy acids, highlighting its importance in nucleoside chemistry (Gong et al., 2011).
(Boc-aminooxy)acetic acid has been instrumental in producing phytosteryl amino acid ester hydrochlorides, which have potential applications in food systems due to their emulsifying properties (Jia et al., 2019).
The compound's derivatives are crucial in peptide synthesis, where their purity significantly impacts the final product quality (Chang et al., 1992).
It is also involved in selective chemical conversions, as seen in the conversion of N-Trichloroethoxycarbonyl groups to N-Acetyl groups in the presence of N-tert-Butoxycarbonyl protecting groups (Zhu & Schmidt, 2003).
In polymer chemistry, (Boc-aminooxy)acetic acid has been used for chemoselective conjugation to proteins, demonstrating its role in the synthesis of bioconjugates (Heredia et al., 2007).
It has been employed in asymmetric syntheses of various compounds, showing its utility in stereoselective chemical reactions (Uraguchi & Terada, 2004).
The compound is used in protecting the amino group in specific chemical synthesis processes, demonstrating its protective capabilities in organic synthesis (Zhao et al., 2014).
In peptide chemistry, it serves as a protecting group for cysteine and selenocysteine, indicating its importance in the synthesis of peptides and proteins (Muttenthaler et al., 2010).
It has been part of an improved synthetic route for aminooxy peptides, demonstrating its role in peptide modification and ligation techniques (Duléry et al., 2007).
(Boc-aminooxy)acetic acid derivatives have been used in designing cross-linked polymeric gels with applications in absorbents and superabsorbents (Roy et al., 2014).
Its derivatives are also used in the synthesis of phosphodiester linkage-containing cryptands and macrocycles, contributing to the field of supramolecular chemistry (Oijen et al., 1994).
The compound plays a role in the synthesis of indole-3-acetic acids and their analogues, highlighting its importance in heterocyclic chemistry (Wensbo et al., 1995).
It has been used in the nanopatterning of proteins, an important technique in nanotechnology and biomedicine (Christman et al., 2011).
The compound has been instrumental in synthesizing α-sulfanyl-substituted indole-3-acetic acids, showcasing its role in multi-component chemical reactions (Das et al., 2017).
It is used in asymmetric syntheses of various sugar derivatives, underscoring its utility in carbohydrate chemistry (Brambilla et al., 2014).
Safety And Hazards
“(Boc-aminooxy)acetic acid” causes serious eye irritation, may cause respiratory irritation, and causes skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. Wear protective gloves/protective clothing/eye protection/face protection. If it gets in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO5/c1-7(2,3)13-6(11)8-12-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXODCKYUZNZCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373171 | |
Record name | (Boc-aminooxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Boc-aminooxy)acetic acid | |
CAS RN |
42989-85-5 | |
Record name | (Boc-aminooxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Boc-aminooxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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